In-Depth Technical Guide: 1-Methyl-1H-1,2,4-triazole-5-carbohydrazide in Drug Discovery and Advanced Materials
In-Depth Technical Guide: 1-Methyl-1H-1,2,4-triazole-5-carbohydrazide in Drug Discovery and Advanced Materials
Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Core Subject: 1-Methyl-1H-1,2,4-triazole-5-carbohydrazide (CAS: 106535-36-8)
Executive Summary
The 1,2,4-triazole core is a privileged scaffold in modern medicinal chemistry and materials science, renowned for its metabolic stability, hydrogen-bonding capacity, and bioisosterism with amide bonds. Specifically, 1-methyl-1H-1,2,4-triazole-5-carbohydrazide serves as a highly reactive, convergent building block. The presence of the N1-methyl group restricts tautomerization—locking the heterocycle into a single, predictable conformation for target binding—while the 5-carbohydrazide moiety acts as a versatile synthon for the divergent synthesis of complex bis-heterocycles (e.g., oxadiazoles, thiadiazoles) and energetic coordination complexes.
Physicochemical Profiling & Structural Rationale
The utility of 1-methyl-1H-1,2,4-triazole-5-carbohydrazide stems from its dual functionality. The triazole ring acts as a robust, electron-deficient aromatic system, while the terminal hydrazine group provides a highly nucleophilic center capable of participating in condensation, cyclization, and metal-chelation reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | 1-Methyl-1H-1,2,4-triazole-5-carbohydrazide |
| CAS Registry Number | 106535-36-8 |
| Molecular Formula | C₄H₇N₅O |
| Molar Mass | 141.13 g/mol |
| Appearance | White powder[1] |
| Melting Point | 160–162 °C[1] |
Synthesis & Scale-Up Methodology
The synthesis of 1-methyl-1H-1,2,4-triazole-5-carbohydrazide is typically achieved via the hydrazinolysis of its corresponding ethyl ester. This method, detailed by , is highly efficient and scalable, yielding the product in excellent purity[1].
Step-by-Step Protocol: Hydrazinolysis of Ethyl Ester
This protocol is designed as a self-validating system; the thermodynamic and kinetic properties of the reagents inherently drive the purification process.
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Precursor Dissolution: Suspend the starting material, ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (e.g., 775 mg, ~5.0 mmol), in 10–15 mL of absolute ethanol.
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Reagent Addition: Add an excess of hydrazine hydrate (NH₂NH₂·H₂O, typically 2.5 to 3.0 equivalents) dropwise to the stirring suspension at room temperature.
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Thermal Activation (Reflux): Heat the reaction mixture to reflux (~78 °C) for 2–4 hours.
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Causality: The elevated temperature provides the activation energy required for the terminal nitrogen of hydrazine to execute a nucleophilic acyl substitution at the ester carbonyl. Ethanol is chosen as the solvent because it solubilizes the ester precursor but is a poor solvent for the highly polar carbohydrazide product at lower temperatures.
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Product Isolation: Remove the heat source and allow the mixture to cool to room temperature, followed by chilling in an ice bath (0–5 °C).
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Causality: As the temperature drops, the solubility of the carbohydrazide plummets. According to Le Chatelier's principle, the continuous precipitation of the product drives the reaction equilibrium forward, ensuring high conversion rates.
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Filtration & Washing: Filter the resulting white precipitate under vacuum. Wash the filter cake with cold ethanol (2 × 5 mL) to remove residual hydrazine and unreacted ester. Dry in vacuo.
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Validation: The protocol yields approximately 627 mg (89% yield) of a white powder[1]. The success of the reaction is visually confirmed by the heavy precipitation upon cooling.
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Figure 1: Step-by-step synthetic workflow for 1-methyl-1H-1,2,4-triazole-5-carbohydrazide.
Divergent Functionalization in Medicinal Chemistry
In drug discovery, the combinatorial expansion of the 1,2,4-triazole chemical space is critical for hit-to-lead optimization[2]. The 5-carbohydrazide acts as a launchpad for synthesizing bis-heterocyclic systems, which are frequently evaluated for antimicrobial, antitubercular, and anticancer activities.
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1,3,4-Oxadiazoles: Reacting the carbohydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) yields 5-thioxo-1,3,4-oxadiazole derivatives. Alternatively, condensation with triethyl orthoformate yields the unsubstituted oxadiazole ring.
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1,3,4-Thiadiazoles: Treatment with Lawesson's reagent or the acid-catalyzed cyclization of intermediate thiosemicarbazides converts the oxygen-containing precursor into a sulfur-containing thiadiazole.
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Acylhydrazones (Schiff Bases): Condensation with substituted aryl aldehydes under mild acid catalysis yields acylhydrazones. These extended conjugated systems are highly valued for their ability to form dynamic covalent bonds and chelate metal ions.
Figure 2: Divergent functionalization pathways of the carbohydrazide core in drug discovery.
Applications in Advanced Materials & Coordination Chemistry
Beyond organic synthesis, the multidentate nature of 1-methyl-1H-1,2,4-triazole-5-carbohydrazide (containing both hard oxygen and borderline nitrogen donors) makes it an exceptional ligand in coordination chemistry.
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Antiproliferative Metal Complexes: Triazole derivatives are extensively used to synthesize Platinum(II) complexes. These square-planar Pt(II) complexes are investigated for their cytotoxic activity against human cancer cell lines (e.g., A2780 cisplatin-sensitive and resistant lines), offering alternative mechanisms of action to traditional platinum-based drugs[3].
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Energetic Coordination Polymers (ECCPs): The high nitrogen content of the triazole ring contributes to a high positive heat of formation. When coordinated with metals like Ag(I) or Cu(II), triazole-carbohydrazide derivatives form energetic salts and laser-sensitive coordination polymers. These materials exhibit excellent thermal stability while remaining highly energetic, making them viable candidates for modern, moisture-tolerant primary explosives[4].
Analytical Characterization Data
Proper analytical validation is required to confirm the success of the hydrazinolysis step. The disappearance of the ethyl group signals (quartet at ~4.37 ppm and triplet at ~1.33 ppm) and the emergence of broad exchangeable protons confirm the formation of the carbohydrazide.
Table 2: ¹H NMR Characterization (500 MHz, DMSO-d₆)[1]
| Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| 10.09 | Broad singlet (br. s) | 1H | -NH - (Hydrazide secondary amine) |
| 8.01 | Singlet (s) | 1H | C3-H (Triazole ring proton) |
| 4.60 | Broad singlet (br. s) | 2H | -NH₂ (Hydrazide primary amine) |
| ~4.12* | Singlet (s) | 3H | N1-CH₃ (Methyl group) |
*Note: The N-CH₃ shift is extrapolated from the highly conserved chemical environment of the ethyl ester precursor[1].
References
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[1] Khomenko, D. M., Doroshchuk, R. O., Ohorodnik, Y. M., et al. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. Chemistry of Heterocyclic Compounds, 58(2-3), 116-128. URL: [Link]
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[2] Bogolyubsky, A. V., Savych, O., Zhemera, A. V., et al. (2019). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. ACS Combinatorial Science, 21(9), 635-642. URL: [Link]
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[3] Khomenko, D., Ohorodnik, Y. M., Doroshchuk, R. O., et al. (2023). Synthesis, Characterization and Antiproliferative Activity of Platinum (II) Complexes with 3-(2-Pyridyl)-N1,2-Methyl-1,2,4-Triazoles. SSRN Electronic Journal. URL: [Link]
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[4] Zhang, J., et al. (2018). Synthesis and characterization of energetic salts based on a new coplanar bicyclic cation—5-amino-3-(5-amino-1,2,4-oxadiazol-3-yl)-1H-1,2,4-triazolium. ResearchGate / Propellants, Explosives, Pyrotechnics. URL: [Link]
